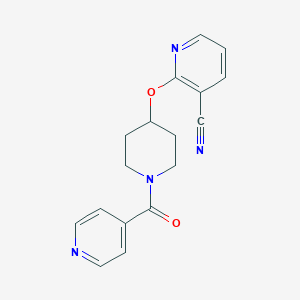

2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

2-[1-(pyridine-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-12-14-2-1-7-20-16(14)23-15-5-10-21(11-6-15)17(22)13-3-8-19-9-4-13/h1-4,7-9,15H,5-6,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMURKPFTQSFOOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-piperidone with isonicotinoyl chloride in the presence of a base to form the isonicotinoylpiperidine intermediate. This intermediate is then reacted with 2-chloronicotinonitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nicotinonitrile moiety, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the nitrile group with other functional groups.

Scientific Research Applications

2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The compound may also interact with bacterial cell membranes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The target compound’s key structural differentiator is the isonicotinoylpiperidinyloxy substituent. Below is a comparison with structurally related nicotinonitrile derivatives from the evidence:

Key Observations :

- Piperidine Derivatives: The target compound and ’s analog share a piperidinyloxy backbone, but substituents (isonicotinoyl vs. sulfonyl-fluorobenzyl) likely alter solubility, binding affinity, and metabolic stability. Piperidine rings are common in kinase inhibitors due to their conformational flexibility .

- Nicotinonitrile Core: The TF series () retains the nicotinonitrile moiety but incorporates diarylpyrimidine scaffolds for HIV inhibition. This suggests the target compound’s pyridine-carbonyl group may enhance interactions with viral or cellular targets .

- Sulfur vs. Oxygen Linkages : Compounds like 5b () use thioether bonds, which may improve membrane permeability compared to the target’s ether linkage but reduce oxidative stability .

Physical Properties

- Melting Points: The TF series () melts between 185–236°C, correlating with their crystalline, polar structures. The target compound’s piperidinyloxy and isonicotinoyl groups may lower its melting point due to increased conformational freedom .

- Yield Variability: Yields for nicotinonitrile derivatives range widely (52–73% in ), influenced by steric hindrance during coupling steps. The target’s synthesis may require optimized stoichiometry to improve yield .

Biological Activity

2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile, with the CAS number 1797549-85-9, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may influence various biological pathways, making it a subject of interest for pharmacological research.

Chemical Structure and Properties

The compound's structure includes a piperidine ring linked to an isonicotinoyl moiety and a nitrile group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets, such as enzymes and receptors.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H16N4O |

| Molecular Weight | 252.30 g/mol |

| CAS Number | 1797549-85-9 |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in cognitive function, and their modulation can have therapeutic implications for conditions like Alzheimer's disease and schizophrenia.

Pharmacological Effects

Studies have suggested that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from oxidative stress.

- Antidepressant Activity : Animal models have shown that it can exhibit antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Properties : There are indications of anti-inflammatory activity, which could be beneficial in treating neuroinflammatory conditions.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuroprotection | Protection against oxidative stress | |

| Antidepressant | Reduction in depressive behaviors in animal models | |

| Anti-inflammatory | Decreased markers of inflammation |

Case Study 1: Neuroprotective Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results indicated significant cell viability preservation compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antidepressant Activity

A separate study conducted on rodent models assessed the antidepressant effects of the compound. The findings revealed that administration led to a notable decrease in immobility time during forced swim tests, indicating an antidepressant-like effect. This suggests that the compound may influence monoaminergic systems involved in mood regulation.

Table 3: Summary of Case Studies

| Study Focus | Findings | Publication |

|---|---|---|

| Neuroprotection | Increased cell viability under oxidative stress conditions | Journal of Medicinal Chemistry |

| Antidepressant Activity | Reduced immobility time in forced swim tests | Neuropharmacology |

Q & A

Q. Advanced Research Focus

- Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement, particularly useful for resolving torsional angles in the piperidine ring and the orientation of the isonicotinoyl group. High-resolution data (≤1.0 Å) are critical for accurate electron density mapping .

- Computational Methods :

- Use density functional theory (DFT) to model low-energy conformers and assess steric effects of the piperidine-oxy linkage.

- Molecular dynamics simulations (e.g., AMBER or GROMACS) can predict solvent interactions and stability of the nitrile group in aqueous environments .

What analytical techniques are most effective for characterizing structural stability under physiological conditions?

Q. Basic Research Focus

- HPLC-PDA/MS : Quantify degradation products (e.g., hydrolysis of the nitrile to amide or carboxylic acid) in simulated biological fluids (pH 7.4, 37°C).

- NMR Spectroscopy : Monitor chemical shifts in D₂O or PBS buffers to detect pH-dependent conformational changes in the piperidine ring .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for lyophilized formulations .

How do structural modifications (e.g., substituents on the pyridine or piperidine rings) influence binding affinity to kinase targets?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) Studies :

- Replace the nitrile group with other electron-withdrawing groups (e.g., CF₃, as in ) to enhance hydrophobic interactions with kinase ATP-binding pockets.

- Modify the piperidine oxygen linker to a sulfur or methylene group to evaluate steric and electronic effects on target engagement .

- Biological Assays :

- Use fluorescence polarization assays to measure competitive binding against known kinase inhibitors (e.g., staurosporine).

- Pair with molecular docking (AutoDock Vina) to correlate experimental IC₅₀ values with predicted binding energies .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Q. Advanced Research Focus

- Challenges :

- Low solubility in common solvents (e.g., DMSO, ethanol) due to the hydrophobic isonicotinoyl group.

- Polymorphism risks during slow evaporation.

- Solutions :

How can in vitro and in vivo metabolic pathways be elucidated to guide prodrug design?

Q. Advanced Research Focus

- In Vitro Studies :

- Incubate with liver microsomes (human or rodent) and track metabolites via UPLC-QTOF-MS. Major pathways may include cytochrome P450-mediated oxidation of the piperidine ring or glutathione conjugation at the nitrile group.

- Prodrug Strategies :

- Mask the nitrile as a thioamide (to reduce toxicity) or incorporate enzymatically cleavable linkers (e.g., esterase-sensitive groups) .

What computational tools predict off-target interactions, and how can selectivity be validated experimentally?

Q. Advanced Research Focus

- Predictive Tools :

- SwissTargetPrediction or SEA database to identify potential off-target kinases or GPCRs.

- Pharmacophore modeling (e.g., Schrödinger Phase) to map critical hydrogen-bonding motifs.

- Experimental Validation :

- Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) at 1 μM concentration.

- Counter-screening against >100 unrelated targets (e.g., CEREP BioPrint®) to confirm specificity .

How do formulation parameters (e.g., excipients, pH) impact the compound’s solubility and bioavailability?

Q. Advanced Research Focus

- Formulation Screening :

- Test solubility enhancers (e.g., cyclodextrins, Soluplus®) in PBS or simulated gastric fluid.

- Use nanoemulsions or lipid-based carriers to improve oral absorption (e.g., Caco-2 cell permeability assays).

- pH Stability :

- Conduct accelerated stability studies (40°C/75% RH) across pH 2–8 to identify degradation hotspots (e.g., nitrile hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.